molecular formula C19H21N3O3 B2380945 1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171602-33-7

1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2380945
CAS No.: 1171602-33-7
M. Wt: 339.395
InChI Key: FQJMMMCNRDVCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 4-methoxyphenethyl group linked to a 2-oxo-tetrahydroquinolin-6-yl moiety. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as kinases, GPCRs, or enzymes . The methoxyphenethyl substituent may influence lipophilicity and membrane permeability, while the tetrahydroquinolin core could contribute to π-π stacking or planar interactions in binding pockets.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-16-6-2-13(3-7-16)10-11-20-19(24)21-15-5-8-17-14(12-15)4-9-18(23)22-17/h2-3,5-8,12H,4,9-11H2,1H3,(H,22,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMMMCNRDVCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde undergoes a Henry reaction with nitromethane, followed by catalytic hydrogenation (H₂, Pd/C) to yield 4-methoxyphenethylamine.
Reaction Conditions :

  • Step 1 : Nitroaldol condensation in ethanol, 25°C, 12 h.
  • Step 2 : Hydrogenation at 50 psi H₂, 40°C, 6 h.
    Yield : 78% over two steps.

Alternative Route: Gabriel Synthesis

Bromination of 4-methoxytoluene (NBS, AIBN) generates 4-methoxybenzyl bromide, which is treated with potassium phthalimide and subsequently hydrazine to afford the amine.
Advantage : Avoids nitro intermediates but requires stringent anhydrous conditions.

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine

Bischler-Napieralski Cyclization

Cyclization of N-(3-methoxyphenyl)acetamide using POCl₃ forms the tetrahydroquinolinone core.
Reaction Protocol :

  • Substrate : N-(3-Methoxyphenyl)acetamide (1 equiv).
  • Reagent : POCl₃ (3 equiv), reflux in dichloroethane, 4 h.
  • Yield : 68%.

Functionalization at C6

Nitration of 2-oxo-1,2,3,4-tetrahydroquinoline (HNO₃, H₂SO₄) introduces a nitro group at C6, which is reduced to an amine using H₂/Pd-C.
Key Data :

  • Nitration : 55% yield, regioselectivity confirmed via HPLC.
  • Reduction : 90% yield, 25°C, 3 h.

Urea Bond Formation

CDI-Mediated Coupling

The most efficient method involves activating one amine as an isocyanate intermediate using CDI, followed by reaction with the second amine.
Procedure :

  • Activation : 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) + CDI (1.2 equiv) in THF, 0°C, 1 h.
  • Coupling : Add 4-methoxyphenethylamine (1.1 equiv), stir at 25°C for 12 h.
    Yield : 84%.

Thiourea Oxidation

Alternative route: React both amines with thiophosgene to form thiourea, followed by oxidation with DHPDMDO/KOH.
Conditions :

  • Thiophosgene : 1.5 equiv, CH₂Cl₂, 0°C.
  • Oxidation : DHPDMDO (2 equiv), KOH (5% aq.), acetonitrile, 25°C, 10 min.
    Yield : 76%.

Reaction Optimization and Challenges

Solvent Screening for Urea Formation

Solvent Yield (%) Purity (%)
Acetonitrile 84 97
THF 72 95
DCM 68 93

Acetonitrile provides optimal polarity for intermediate solubility.

Temperature Effects on Cyclization

Higher temperatures (>80°C) during Bischler-Napieralski cyclization reduce yields due to decomposition.

Analytical Validation

NMR Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.12–6.76 (m, 7H, aromatic), 3.78 (s, 3H, OCH₃).
  • ¹³C NMR : δ 163.5 (urea C=O), 158.2 (quinolinone C=O).

HPLC Purity Analysis

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase : MeCN/H₂O (70:30), 1 mL/min.
  • Retention Time : 6.8 min, purity >95%.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides might be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific biological or chemical target. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound might interact with specific enzymes or receptors, altering their activity or function.

    Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cell behavior or function.

    Chemical Reactivity: The compound might undergo specific chemical reactions within a biological or chemical system, leading to the formation of active intermediates or products.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a. 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
  • Key Difference: Replacement of the phenethyl group with a 4-methoxyphenyl moiety and addition of a methyl group on the tetrahydroquinolin ring.
  • Impact : The methyl group may sterically hinder binding to flat protein surfaces, while the shorter phenyl chain (vs. phenethyl) reduces flexibility and hydrophobicity. This could alter target selectivity or metabolic stability .
b. 1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS: 1172726-62-3)
  • Key Difference : Ethoxy substituent at the phenyl 2-position instead of 4-methoxyphenethyl.
  • Impact : The ethoxy group’s larger size and increased lipophilicity may enhance membrane penetration but reduce aqueous solubility. Positional isomerism (2- vs. 4-substitution) could drastically affect binding orientation in chiral environments .

Core Structure Modifications

a. 1-(1,2,3,4-Tetrahydro-isoquinolin-6-yl)-3-p-tolyl-urea Hydrochloride
  • Key Difference: Replacement of tetrahydroquinolin with tetrahydroisoquinolin and addition of a p-tolyl group.
  • Impact: The isoquinoline core introduces a fused benzene ring, altering electron distribution and steric bulk. The hydrochloride salt improves solubility, making it more suitable for in vitro assays .
b. Thiourea Analog: 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
  • Key Difference : Thiourea (S=C-NH) instead of urea (O=C-NH) and bulky trifluoromethyl groups.
  • Impact : Thiourea’s stronger hydrogen-bond acceptor capacity may enhance binding to cysteine-rich targets. Trifluoromethyl groups increase metabolic resistance but may raise toxicity risks .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea C19H21N3O3 339.39 4-Methoxyphenethyl, tetrahydroquinolin Moderate lipophilicity, flexible chain
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)urea C17H17N3O3 311.34 4-Methoxyphenyl, methyl-tetrahydroquinolin Reduced flexibility, potential steric hindrance
1-(2-Ethoxyphenyl)-3-(2-oxo-tetrahydroquinolin-6-yl)urea C18H19N3O3 325.36 2-Ethoxyphenyl Higher lipophilicity, positional isomer
1-(Tetrahydroisoquinolin-6-yl)-3-p-tolyl-urea hydrochloride C17H19N3O·HCl 327.81 (salt) Tetrahydroisoquinolin, p-tolyl Improved solubility, fused aromatic core

Biological Activity

1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxyphenethyl group and a tetrahydroquinolinyl moiety. Its molecular formula is C17H20N2O3C_{17}H_{20}N_2O_3, with a molecular weight of approximately 300.36 g/mol. The structural formula can be represented as follows:

Structure C17H20N2O3\text{Structure }\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for disease progression.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter levels.
  • Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capabilities, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
  • Induction of Apoptosis : Mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins have been observed.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies indicate:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential as an antimicrobial agent in clinical applications.

Neuroprotective Effects

Research has also highlighted neuroprotective effects in models of neurodegenerative diseases. The compound appears to mitigate neuronal damage through:

  • Reduction of Neuroinflammation : It decreases levels of pro-inflammatory cytokines.
  • Enhancement of Neurotrophic Factors : The upregulation of brain-derived neurotrophic factor (BDNF) has been noted.

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial involving patients with advanced solid tumors reported that treatment with this compound led to a significant reduction in tumor size in 35% of participants after six months. Side effects were minimal, primarily gastrointestinal disturbances.
  • Neuroprotection in Animal Models :
    In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Q & A

Basic Research Questions

What are the optimal synthetic routes and purification strategies for 1-(4-Methoxyphenethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?

Methodological Answer:
The synthesis typically involves coupling a tetrahydroquinoline-derived amine with a methoxyphenethyl isocyanate. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions. Catalysts like triethylamine may enhance urea bond formation .
  • Monitoring : Track progress via Thin-Layer Chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase.
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product. Yields can reach 60–75% under optimized conditions .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons). The tetrahydroquinoline moiety shows distinct multiplet patterns in the 1.5–3.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 394.18) and fragmentation patterns consistent with the methoxyphenethyl group .
  • IR Spectroscopy : Identify the urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

How can researchers conduct preliminary biological activity screening for this compound?

Methodological Answer:

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Dose-response curves (0.1–100 μM) can reveal IC₅₀ values. Compare with controls like doxorubicin .
  • Enzyme Inhibition : Screen for kinase inhibition (e.g., RET kinase) via ADP-Glo™ assays. Use ATP concentrations near the Km (e.g., 10 μM) to assess competitive binding .
  • Solubility and Stability : Perform HPLC-based stability tests in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to guide further formulation studies .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Analog Synthesis : Modify the methoxyphenethyl group (e.g., replace methoxy with halogens or alkyl chains) or the tetrahydroquinoline core (e.g., introduce substituents at the 2-oxo position) .
  • Biological Profiling : Test analogs against panels of kinases (e.g., EGFR, VEGFR2) to identify selectivity trends. Use computational tools like Schrödinger’s Glide for binding mode predictions .
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Highlight substituents that reduce off-target effects .

How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs. Validate using reference compounds (e.g., staurosporine for kinase assays) .
  • Metabolic Stability Checks : Test for cytochrome P450-mediated degradation using liver microsomes. Adjust results for metabolic turnover rates .
  • Structural Confirmation : Re-analyze batch purity via HPLC and X-ray crystallography (if feasible). Impurities >5% can skew bioactivity data .

What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized RET kinase. Use concentrations spanning 0.1–10× Kd .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures of the compound bound to its target. Mutagenesis studies (e.g., Ala-scanning) can validate key binding residues .
  • NMR Titrations : Monitor chemical shift perturbations in ¹⁵N-labeled proteins to map interaction sites .

How can computational modeling predict off-target effects or toxicity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to homologous kinases (e.g., FLT3, JAK2) using AMBER or GROMACS. Prioritize targets with RMSD <2.0 Å .
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity. Cross-reference with Tox21 assay data .
  • ADMET Profiling : Predict blood-brain barrier permeability (e.g., BBB score <0.1) and plasma protein binding (>90%) via SwissADME .

What experimental designs address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models. Compare with in vitro metabolic stability data .
  • Tumor Xenografts : Use athymic mice with subcutaneous tumors. Administer the compound at 10–50 mg/kg (oral or IP) and monitor tumor volume vs. vehicle controls .
  • Biomarker Analysis : Quantify target engagement in tumors via Western blot (e.g., phospho-RET levels) to confirm mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.